1,3-Bis(3-hydroxypropyl)urea
CAS No.: 71466-11-0
Cat. No.: VC7996046
Molecular Formula: C7H16N2O3
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 71466-11-0 |
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Molecular Formula | C7H16N2O3 |
Molecular Weight | 176.21 g/mol |
IUPAC Name | 1,3-bis(3-hydroxypropyl)urea |
Standard InChI | InChI=1S/C7H16N2O3/c10-5-1-3-8-7(12)9-4-2-6-11/h10-11H,1-6H2,(H2,8,9,12) |
Standard InChI Key | HUEPEXWUAVEESY-UHFFFAOYSA-N |
SMILES | C(CNC(=O)NCCCO)CO |
Canonical SMILES | C(CNC(=O)NCCCO)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1,3-Bis(3-hydroxypropyl)urea features a urea backbone () symmetrically substituted with 3-hydroxypropyl groups () at both nitrogen atoms. This structure confers:
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Hydrogen-bonding capacity: Four hydrogen bond donors (two urea NH groups and two hydroxyl groups) and three acceptors (urea carbonyl and two hydroxyl oxygens).
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Conformational flexibility: Six rotatable bonds enable adaptation to various molecular environments.
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Hydrophilic-lipophilic balance: A LogP of -0.35 indicates moderate hydrophilicity, balanced by the hydrocarbon chains.
Table 1: Key Physicochemical Parameters
Property | Value |
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Molecular Formula | |
Molecular Weight | 176.21 g/mol |
LogP | -0.35 |
Polar Surface Area (PSA) | 85.08 Ų |
Hydrogen Bond Donors | 4 |
Hydrogen Bond Acceptors | 3 |
Spectroscopic Characterization
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NMR Spectroscopy: -NMR spectra show characteristic peaks for hydroxyl protons ( ppm) and urea NH signals ( ppm).
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Mass Spectrometry: Electrospray ionization (ESI-MS) confirms the molecular ion peak at 177.21 ().
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via nucleophilic substitution between urea and 3-chloropropanol under basic conditions:
Optimization Parameters:
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Molar Ratio: A 2:1 excess of 3-chloropropanol to urea minimizes side products like 1,3-dichloropropane.
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Temperature: Reactions proceed optimally at 60–80°C, balancing reaction rate and thermal decomposition risks.
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Purification: Recrystallization from ethanol-water mixtures yields ≥95% purity.
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance mixing efficiency and heat transfer. Key considerations include:
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Catalyst Selection: Organic tin catalysts (e.g., dibutyltin dilaurate) improve reaction yields.
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Waste Management: Recycling unreacted 3-chloropropanol reduces environmental impact.
Table 2: Industrial Synthesis Metrics
Parameter | Industrial Standard |
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Reactor Type | Continuous Flow |
Catalyst Loading | 0.5–1.0 wt% |
Yield | 85–92% |
Purity | ≥98% (HPLC) |
Applications in Materials Science
Intraocular Lenses (IOLs)
1,3-Bis(3-hydroxypropyl)urea enhances the performance of polysiloxane-urea elastomers used in accommodating intraocular lenses (a-IOLs). These materials exhibit:
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High Biocompatibility: Minimal inflammatory response in ocular tissues.
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Mechanical Resilience: Elastic modulus of 1.2–1.5 MPa, suitable for repetitive deformation.
Case Study: A 2023 trial demonstrated that a-IOLs incorporating this compound retained 98% optical clarity after 12 months in vivo, outperforming conventional poly(methyl methacrylate) lenses.
Thermosetting Polymers
As a crosslinker in epoxy resins, the compound improves:
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Thermal Stability: Decomposition onset at 280°C vs. 220°C for uncrosslinked resins.
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Adhesive Strength: Lap shear strength of 18 MPa in automotive adhesives.
Table 3: Polymer Performance Metrics
Property | With 1,3-Bis(3-hydroxypropyl)urea | Baseline |
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Glass Transition Temp. | 145°C | 120°C |
Tensile Strength | 75 MPa | 50 MPa |
Hydrolytic Resistance | 95% retention after 30 days | 70% retention |
Biomedical and Pharmaceutical Applications
Drug Delivery Systems
The compound’s hydroxyl groups facilitate conjugation with therapeutic agents, enabling:
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Controlled Release: Sustained release of dexamethasone over 14 days in hydrogel matrices.
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Targeted Delivery: pH-sensitive micelles for tumor-specific drug delivery.
Topical Formulations
In non-aqueous cosmetic bases, it acts as a solubilization enhancer for:
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Allantoin: Solubility increases from 0.5% to 4.2% in propylene glycol.
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Retinoids: Stabilizes tretinoin against photodegradation.
Comparison with Structural Analogs
1,3-Bis(3-(dimethylamino)propyl)urea
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Structural Difference: Dimethylamino groups replace hydroxyls.
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Properties: Higher LogP (1.2), reduced hydrogen bonding.
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Applications: Catalyst in polyurethane synthesis.
1,3-Bis[3-(triethoxysilyl)propyl]urea
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Structural Difference: Triethoxysilyl groups enable silica hybridization.
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Applications: Precursor for sol-gel derived nanocomposites.
Table 4: Comparative Analysis of Urea Derivatives
Compound | LogP | PSA (Ų) | Key Application |
---|---|---|---|
1,3-Bis(3-hydroxypropyl)urea | -0.35 | 85.08 | Biomedical elastomers |
1,3-Bis(dimethylaminopropyl)urea | 1.2 | 45.6 | Polymer catalysts |
1,3-Bis(triethoxysilylpropyl)urea | 2.8 | 78.4 | Hybrid nanomaterials |
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